REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([NH2:16])=O)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O>>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:13][C:14]#[N:16])=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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|
Quantity
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17.3 g
|
Type
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reactant
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)CC(=O)N
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride is evaporated
|
Type
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DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
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Type
|
WASH
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Details
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the solution washed with sodium bicarbonate solution and water
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISTILLATION
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Details
|
the residue distilled in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |